molecular formula C18H16F5NO5S B14994834 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(pentafluorophenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(pentafluorophenoxy)acetamide

Cat. No.: B14994834
M. Wt: 453.4 g/mol
InChI Key: JWZAXCMPADRAOH-UHFFFAOYSA-N
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Description

“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a tetrahydrothiophene ring, a furan ring, and a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the furan ring, and the pentafluorophenoxy group. Common synthetic routes may include:

    Formation of Tetrahydrothiophene Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.

    Attachment of the Pentafluorophenoxy Group: This step may involve a nucleophilic substitution reaction using a pentafluorophenol derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored as a potential drug candidate for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxido-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide
  • N-[(5-Methyl-2-furyl)methyl]-2-(pentafluorophenoxy)acetamide
  • N-(1,1-Dioxido-3-thienyl)-2-(pentafluorophenoxy)acetamide

Uniqueness

“N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-[(5-METHYL-2-FURYL)METHYL]-2-(PENTAFLUOROPHENOXY)ACETAMIDE” is unique due to the combination of its structural features, including the tetrahydrothiophene ring, the furan ring, and the pentafluorophenoxy group. This unique structure may confer specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C18H16F5NO5S

Molecular Weight

453.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(2,3,4,5,6-pentafluorophenoxy)acetamide

InChI

InChI=1S/C18H16F5NO5S/c1-9-2-3-11(29-9)6-24(10-4-5-30(26,27)8-10)12(25)7-28-18-16(22)14(20)13(19)15(21)17(18)23/h2-3,10H,4-8H2,1H3

InChI Key

JWZAXCMPADRAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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